1-benzoyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine
Overview
Description
1-benzoyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it an ideal candidate for further research. In
Scientific Research Applications
1-benzoyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine has been studied extensively for its potential applications in scientific research. This compound has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine involves the inhibition of certain enzymes and pathways in the body. This compound has been found to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, this compound has been found to have analgesic properties, which can help reduce pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzoyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine in lab experiments is its unique mechanism of action. This compound has been found to have a broad spectrum of activity against various microorganisms and cancer cells, making it an ideal candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for the research of 1-benzoyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine. One direction is to explore its potential use as an antimicrobial and antifungal agent. Another direction is to investigate its potential use as an anticancer agent. Additionally, further research is needed to determine its safety and efficacy in the treatment of neurological disorders such as Alzheimer's disease. Overall, this compound has great potential for further research and development in the field of scientific research.
Properties
IUPAC Name |
[4-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-23-14-21-22-20(23)30-18-13-16(7-8-17(18)26(28)29)24-9-11-25(12-10-24)19(27)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIAFAXTGRCECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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